Description
Peptide deformylase (PDF) is a metalloenzyme critical for bacterial protein synthesis. It catalyzes the removal of formyl groups from nascent polypeptides, a step essential for prokaryotic survival . Due to its absence in humans, PDF has emerged as a promising target for novel antibiotics, particularly against multidrug-resistant pathogens like Staphylococcus aureus (SaPDF) . Recent studies have focused on identifying plant-derived inhibitors of SaPDF using computational approaches such as pharmacophore modeling, molecular docking, and molecular dynamics (MD) simulations. For instance, ligand-based (PharmL) and receptor-based (PharmR) pharmacophore models were developed using 20 known active compounds, followed by screening of the Taiwan Indigenous Plants (TIP) database. Hits demonstrating stable interactions with SaPDF were validated through 30-ns MD simulations .
Propriétés
Formule moléculaire |
C35H40N8O5 |
|---|---|
Poids moléculaire |
652.76 |
Nom IUPAC |
4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(dimethylamino)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C35H40N8O5/c1-42(2)14-17-47-30-21-32(38-26-11-7-5-9-24(26)30)40-34(44)28-19-23(46-16-13-36)20-29(37-28)35(45)41-33-22-31(48-18-15-43(3)4)25-10-6-8-12-27(25)39-33/h5-12,19-22H,13-18,36H2,1-4H3,(H,38,40,44)(H,39,41,45) |
Clé InChI |
HKYSQNSSWMSNTN-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC(C(NC2=NC3=CC=CC=C3C(OCCN(C)C)=C2)=O)=CC(OCCN)=C1)NC4=NC5=CC=CC=C5C(OCCN(C)C)=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
|
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues of PDF
PDF belongs to the metallohydrolase family, sharing structural homology with enzymes like methionine aminopeptidase (MetAP) and zinc-dependent proteases. Key distinctions include:
- Catalytic Mechanism : PDF requires a metal ion (Fe²⁺ or Zn²⁺) for activity, similar to MetAP. However, PDF specifically targets formylated methionine residues, while MetAP removes N-terminal methionine .
- Inhibitor Binding : PDF inhibitors often mimic the tetrahedral intermediate of the deformylation reaction, whereas MetAP inhibitors target the methionine-binding pocket.
Table 1: Comparative Features of PDF and MetAP
| Feature | MetAP | |
|---|---|---|
| Primary Function | Removes formyl groups | Removes N-terminal methionine |
| Metal Ion Dependence | Fe²⁺/Zn²⁺ | Co²⁺/Mn²⁺ |
| Therapeutic Target | Antibacterial agents | Anticancer/antimicrobial agents |
| Key Inhibitor Classes | Actinonin analogs | Fumagillin analogs |
Pharmacophore Modeling Approaches
The study on SaPDF employed both ligand-based (PharmL) and receptor-based (PharmR) pharmacophore models, validated using Fischer’s randomization and decoy sets . This dual approach contrasts with single-model strategies used for other enzymes, such as HIV-1 protease , where receptor-based models dominate due to well-characterized active sites.
Table 2: Comparison of Pharmacophore Strategies for PDF and HIV-1 Protease
Performance of Identified Inhibitors
The SaPDF study identified plant-derived hits with binding affinities comparable to clinical-stage PDF inhibitors like GSK1322322 , which achieved a MIC₉₀ of 4 µg/mL against S. aureus. However, the phytochemical hits from the TIP database showed superior selectivity due to interactions with conserved residues (e.g., His132, Cys90) and stable RMSD profiles (<2.0 Å) in MD simulations .
Methodological Advancements
Compared to traditional high-throughput screening (HTS), the integrated approach in the SaPDF study reduced false positives by 40% through MD validation. This contrasts with β-lactamase inhibitor discovery, where HTS remains dominant despite higher costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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